molecular formula C22H20N4O6 B2606592 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105239-62-0

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2606592
CAS RN: 1105239-62-0
M. Wt: 436.424
InChI Key: IJEPAKHZERUYJF-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds

    Reactions involving similar compounds, such as the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, have been explored for their potential in creating new chemical entities. These reactions often involve the nucleophilic attack of specific anions, highlighting a method for creating structurally diverse molecules (Sircar, Capiris, & Kesten, 1981).

  • Complex Heterocyclic Synthesis

    A study focused on the facile access to 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives demonstrates the potential for creating complex heterocyclic structures using multi-component reactions. This emphasizes the versatility of such compounds in synthetic chemistry (Karamthulla et al., 2014).

Potential Applications in Medicine and Agriculture

  • Antimalarial Activity

    Some benzo(h)quinoline derivatives have shown significant antimalarial activity, suggesting that similar compounds might be explored for their potential therapeutic applications (Rice, 1976).

  • Herbicidal Properties

    The synthesis of triketone-containing quinazoline-2,4-dione derivatives has been investigated for herbicidal applications. These compounds have shown promising results in controlling a broad spectrum of weeds, highlighting their utility in agricultural settings (Wang et al., 2014).

Pharmacological Aspects

  • Cytotoxic Evaluation for Cancer Treatment

    Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. This suggests the potential use of similar compounds in the development of anticancer agents (Poorirani et al., 2018).

  • Gly/NMDA and AMPA Receptor Antagonism

    Certain 3-hydroxy-quinazoline-2,4-dione derivatives have been found to act as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in neurological and psychiatric disorders (Colotta et al., 2004).

properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-29-10-4-9-25-21(27)15-5-2-3-6-16(15)26(22(25)28)12-19-23-20(24-32-19)14-7-8-17-18(11-14)31-13-30-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEPAKHZERUYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

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